tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-chloropyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-9-10(15)8(13)4-6-14-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXSWQDZPDWHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=NC=CC(=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the reaction of 7-chloro-1H-pyrrolo[3,2-b]pyridine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the formation of the carboxylate ester. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine core can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with agents like potassium permanganate can lead to the formation of pyridine N-oxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H13ClN2O2
- Molecular Weight : 250.69 g/mol
- CAS Number : 1936703-05-7
The compound features a pyrrolo[3,2-b]pyridine core, which is known for its biological activity against various targets, including kinases and receptors involved in tumorigenesis.
Inhibition of Kinases
Recent studies have highlighted the role of pyrrolopyridine derivatives, including tert-butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, as potent inhibitors of kinases such as MPS1. This kinase is crucial for cell cycle regulation and has been implicated in cancer progression.
- Case Study : A study demonstrated that compounds based on the pyrrolo[3,2-b]pyridine scaffold exhibited IC50 values as low as 0.025 μM against MPS1, indicating strong inhibitory effects. These compounds also showed favorable pharmacokinetic profiles in vivo, suggesting potential for oral bioavailability and therapeutic use in cancer treatment .
Targeting Fibroblast Growth Factor Receptors (FGFR)
Pyrrolopyridine derivatives have been explored for their ability to inhibit fibroblast growth factor receptors, which are often overexpressed in various cancers.
- Case Study : In a recent synthesis and evaluation of pyrrolopyridine derivatives, one compound exhibited IC50 values ranging from 7 to 712 nM against FGFRs. This suggests that modifications to the pyrrolopyridine structure can enhance selectivity and potency against specific FGFR subtypes .
Inhibition of Human Neutrophil Elastase (HNE)
The compound has also been investigated for its inhibitory effects on human neutrophil elastase, an enzyme involved in inflammatory processes.
- Case Study : Research indicated that certain derivatives of the pyrrolo[2,3-b]pyridine scaffold showed nanomolar activity against HNE, with IC50 values as low as 14 nM. The molecular docking studies revealed that these compounds effectively bind to the active site of HNE, providing insights into their mechanism of action .
Comparison Table of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Substituent Effects :
- The 7-Cl substituent in the target compound is electron-withdrawing, directing electrophilic substitution to the 5-position and enhancing oxidative stability compared to electron-donating groups like methoxy or aryl substituents .
- Boc (tert-butyloxycarbonyl) is a common protecting group across analogs, but its steric bulk may hinder reactions at the 1-position in some cases .
Stability and Reactivity
Biological Activity
tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C12H14ClN2O2
- CAS Number : 1198096-55-7
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, including:
- Anticancer Properties :
- Enzyme Inhibition :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Study 1: DYRK1A Inhibition
Study 2: Antiproliferative Activity
In another investigation involving various pyrrolo derivatives, this compound was tested against a panel of cancer cell lines. Results indicated that this compound exhibited strong antiproliferative effects, with IC50 values ranging from 10 nM to 100 nM across different cell lines .
Data Tables
| Activity Type | IC50/EC50 Values | Tested Models |
|---|---|---|
| DYRK1A Inhibition | <10 nM | Enzymatic assays |
| Antiproliferative | 10 nM - 100 nM | Human tumor cell lines |
| Anti-inflammatory | N/A | BV2 microglial cells |
| Antioxidant | N/A | ORAC assay |
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, and what reaction conditions are critical for optimal yield?
The synthesis typically involves two key steps: (1) introducing the chloro substituent at the 7-position of the pyrrolopyridine core via electrophilic aromatic substitution or directed metalation, and (2) protecting the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate. Critical conditions include:
- Chlorination : Use of N-chlorosuccinimide (NCS) in anhydrous DMF at 0–25°C to minimize side reactions .
- Boc protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0°C to prevent over-alkylation .
- Purification : Column chromatography with ethanol/chloroform (1:10) to isolate the product with ≥95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Q. What are the common functional group transformations possible with this compound?
- Nucleophilic substitution : The 7-chloro group can be replaced with amines or thiols under Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane at 100°C) .
- Ester hydrolysis : Treatment with HCl in THF/water (1:1) at 60°C removes the Boc group, yielding the free pyrrolopyridine .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?
- Use SHELXL for refinement, particularly for high-resolution data or twinned crystals, and validate bond lengths/angles against the Cambridge Structural Database .
- Cross-check with DFT calculations (e.g., Gaussian 16) to model the electron density map and identify potential disorder in the tert-butyl group .
- Compare experimental ¹³C NMR chemical shifts with computed values (e.g., using ACD/Labs or mNMR) to confirm regiochemistry .
Q. What strategies are recommended for optimizing cross-coupling reactions involving this compound?
- Solvent selection : Use dioxane/water (4:1) for Suzuki couplings to enhance solubility of boronic acids .
- Catalyst screening : Test Pd(OAc)₂ with SPhos or Xantphos ligands to improve yields in arylations .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C for Buchwald-Hartwig aminations .
Q. How can isotopic labeling or computational modeling elucidate the reactivity of this compound?
- Isotopic labeling : Introduce ¹³C at the carbonyl group to track ester hydrolysis kinetics via NMR .
- DFT calculations : Model the transition state of nucleophilic substitution at the 7-position to predict regioselectivity in derivatives .
- MD simulations : Study interactions with biological targets (e.g., kinases) using GROMACS to guide drug design .
Q. How should researchers design assays to investigate the kinase inhibitory activity of this compound derivatives?
- Biochemical assays : Measure IC₅₀ values against purified kinases (e.g., EGFR or BRAF) using ADP-Glo™ kinase assays .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, with staurosporine as a positive control .
- Structural analysis : Co-crystallize derivatives with target kinases to map binding interactions (e.g., using PDB ID 1M17 as a reference) .
Methodological Notes
- Contradiction analysis : When spectral data conflicts with crystallographic results (e.g., unexpected dihedral angles), validate via Hirshfeld surface analysis or variable-temperature NMR .
- Scale-up challenges : For multi-gram syntheses, replace column chromatography with recrystallization (e.g., from ethyl acetate/hexane) to improve throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
